molecular formula C22H23ClN2O4 B2587440 1-(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one CAS No. 2034425-18-6

1-(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one

Cat. No. B2587440
CAS RN: 2034425-18-6
M. Wt: 414.89
InChI Key: LMMYJYMBGFFOMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C22H23ClN2O4 and its molecular weight is 414.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Activities : The synthesis of novel derivatives, including triazole and benzoxazole compounds, has been explored for antimicrobial properties. For instance, Bektaş et al. (2010) synthesized 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, showing good to moderate antimicrobial activities against test microorganisms Bektaş et al., 2010.
  • Electrooxidative Cyclization : Okimoto et al. (2012) reported on the synthesis of novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives via electrooxidative cyclization, demonstrating the utility of electrooxidative methods in creating complex heterocyclic structures Okimoto et al., 2012.

Drug Metabolism and Pharmacokinetics

  • Pharmacokinetics of Novel Inhibitors : Research by Teffera et al. (2013) on anaplastic lymphoma kinase inhibitors highlighted the impact of hydrolysis-mediated clearance on pharmacokinetics, providing insights into the metabolic stability and potential therapeutic applications of such compounds Teffera et al., 2013.

Molecular Interaction and Structural Analysis

  • Molecular Interaction Studies : Shim et al. (2002) focused on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, exploring its molecular interactions with the CB1 cannabinoid receptor, providing a foundation for understanding the receptor-ligand interactions and designing receptor-specific drugs Shim et al., 2002.

Synthesis and Structure-Activity Relationship (SAR)

  • Fungicidal Activity : Bai et al. (2020) designed and synthesized 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moiety, displaying moderate to high fungicidal activities against various phytopathogens. This highlights the potential of such compounds in agricultural applications Bai et al., 2020.

properties

IUPAC Name

1-[4-(1,3-benzoxazol-2-yloxy)piperidin-1-yl]-2-(4-chlorophenoxy)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O4/c1-22(2,29-17-9-7-15(23)8-10-17)20(26)25-13-11-16(12-14-25)27-21-24-18-5-3-4-6-19(18)28-21/h3-10,16H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMYJYMBGFFOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC(CC1)OC2=NC3=CC=CC=C3O2)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.